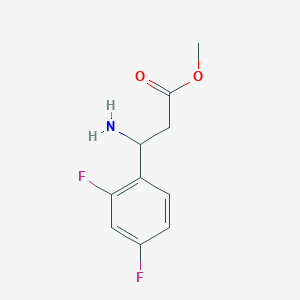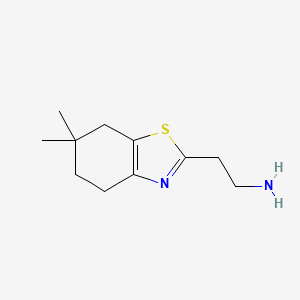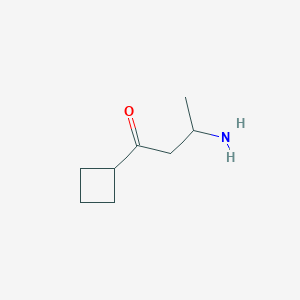![molecular formula C11H8BrN3O3 B13178467 3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13178467.png)
3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated quinazoline derivative with a nitro-substituted pyrrole under acidic or basic conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and nitro groups, which can be hazardous .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMSO, acetonitrile), catalysts (palladium, copper salts).
Reduction: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide).
Major Products
Applications De Recherche Scientifique
3-Bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and nitro groups . These interactions can lead to the modulation of biological pathways, such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-6-nitro-1H-pyrrolo[2,1-b]quinazolin-9-one: Similar structure but lacks the hydrogen atoms at positions 2 and 3.
6-Nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one: Similar structure but lacks the bromine atom.
3-Bromo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one: Similar structure but lacks the nitro group.
Uniqueness
3-Bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activity . This combination of functional groups makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C11H8BrN3O3 |
|---|---|
Poids moléculaire |
310.10 g/mol |
Nom IUPAC |
3-bromo-6-nitro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C11H8BrN3O3/c12-8-3-4-14-10(8)13-9-5-6(15(17)18)1-2-7(9)11(14)16/h1-2,5,8H,3-4H2 |
Clé InChI |
LAFVCJZTMJCPSN-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


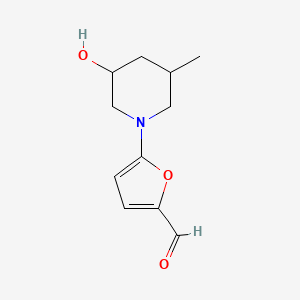
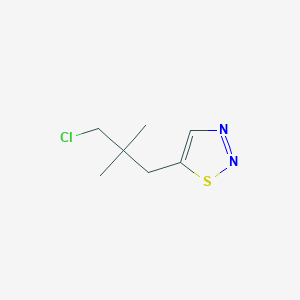
amine](/img/structure/B13178404.png)
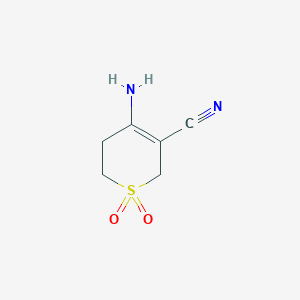
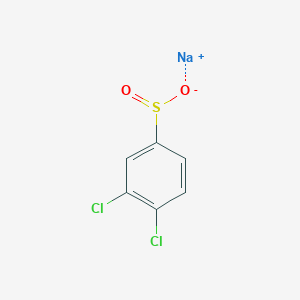
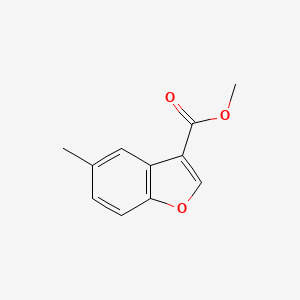

![N-(Propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide](/img/structure/B13178431.png)
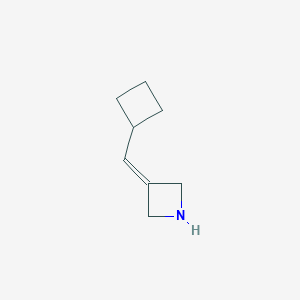
![2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13178437.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13178439.png)
